molecular formula C8H14N2OS B1207748 3-Morpholinopropyl isothiocyanate CAS No. 32813-50-6

3-Morpholinopropyl isothiocyanate

Cat. No. B1207748
CAS RN: 32813-50-6
M. Wt: 186.28 g/mol
InChI Key: BCEFDMYFAAAFPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Morpholinopropyl isothiocyanate's synthesis involves chemical reactions that result in its unique structure. One study demonstrated a novel synthetic isothiocyanate that induces antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes, showcasing a method for potentially cancer-preventive compound synthesis (Keum et al., 2007). Another example includes the transamination of cyanothioacetamide with morpholine, resulting in 3-(morpholin-1-yl)-3-thioxopropanenitrile and derivatives through a chemical synthesis process (Dyachenko et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Morpholinopropyl isothiocyanate and its derivatives has been extensively studied, including X-ray diffraction methods. These studies provide detailed insights into the compound's structural characteristics, which are critical for understanding its chemical behavior and potential applications. For instance, the molecular and crystal structure of related compounds has been analyzed, demonstrating the compound's versatile structural framework (Razak et al., 2015).

Chemical Reactions and Properties

Research has explored various chemical reactions involving 3-Morpholinopropyl isothiocyanate, highlighting its reactivity and potential to form diverse chemical structures. For example, the synthesis of acylsilanes using morpholine amides showcases the compound's utility in organic synthesis, offering a route to produce acylsilanes efficiently (Clark et al., 2004).

Physical Properties Analysis

The physical properties of 3-Morpholinopropyl isothiocyanate, such as solubility, melting point, and stability, are crucial for its handling and application in various scientific domains. While specific studies on these properties were not identified in the current search, understanding these physical characteristics is essential for its practical use in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 3-Morpholinopropyl isothiocyanate, including its reactivity with other compounds, stability under different conditions, and potential for chemical modifications, are key areas of interest. For example, the induction of Nrf2-mediated detoxifying enzymes suggests its reactivity and potential for biological applications (Keum et al., 2007).

Scientific Research Applications

Summary of Application

3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of phase II enzymes, which are involved in carcinogen detoxification . This property has led to its use in cancer research, particularly in the study of chemopreventive agents .

Methods of Application

In one study, HepG2 human hepatoma cells were treated with structurally-different isothiocyanates, including 3-morpholinopropyl isothiocyanate . The cells were stably transfected with the ARE-luciferase reporter, and the activity of this reporter was measured following treatment .

Results or Outcomes

The study found that 3-morpholinopropyl isothiocyanate could significantly induce ARE-luciferase reporter activity in a dose-dependent manner . Its activation was even superior to that of two well-known chemopreventive isothiocyanates .

Antioxidant Research

Summary of Application

3-Morpholinopropyl isothiocyanate has been found to strongly induce the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes both in vitro and in vivo . This has led to its use in antioxidant research.

Methods of Application

In a study, HepG2C8 cells were exposed to 3-morpholinopropyl isothiocyanate . The induction of Nrf2 protein and suppression of Kelch-like ECH-associated protein 1 were observed . The activation of antioxidant response element (ARE) by 3-morpholinopropyl isothiocyanate was also studied .

Results or Outcomes

The study found that 3-morpholinopropyl isothiocyanate strongly induces Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways .

Synthesis of Novel Compounds

Summary of Application

3-Morpholinopropyl isothiocyanate can be used in the synthesis of novel compounds . This property has led to its use in chemical research, particularly in the development of new substances .

Methods of Application

In one study, 3-Morpholinopropyl isothiocyanate was used to synthesize (R,S)-(3-morpholin-4-yl-propyl)-thiocarbamic acid O-(5-[1,2]dithiolan-3-yl-pentyl) ester hydrochloride and N-(3-N,N-dimethylaminopropyl-N′-3-(4-morpholino)propylthiourea .

Results or Outcomes

The study successfully synthesized the aforementioned compounds using 3-Morpholinopropyl isothiocyanate .

Neurological Research

Summary of Application

3-Morpholinopropyl isothiocyanate has been found to have potential applications in neurological research . This is due to its ability to modulate the activity of certain proteins involved in neurological processes .

Methods of Application

In a study, 3-Morpholinopropyl isothiocyanate was used to investigate its effects on the activity of certain proteins in neuronal cells . The cells were treated with varying concentrations of the compound, and the changes in protein activity were monitored .

Results or Outcomes

The study found that 3-Morpholinopropyl isothiocyanate could modulate the activity of these proteins in a dose-dependent manner . This suggests that the compound could have potential applications in the treatment of certain neurological disorders .

Safety And Hazards

The safety data sheet for propyl isothiocyanate, a related compound, suggests that isothiocyanates may pose certain hazards, although specific information for 3-Morpholinopropyl isothiocyanate was not found .

Future Directions

3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes in vitro and in vivo via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways . This suggests potential applications in cancer chemoprevention .

properties

IUPAC Name

4-(3-isothiocyanatopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFDMYFAAAFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186491
Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinopropyl isothiocyanate

CAS RN

32813-50-6
Record name 3-Morpholinopropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32813-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinopropyl isothiocyanate
Source ChemIDplus
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Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Morpholino)propyl isothiocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
YS Keum, PPJ Chang, KH Kwon, X Yuan, W Li… - …, 2008 - academic.oup.com
… Here, we report that 3-morpholinopropyl isothiocyanate (3MP-ITC) is an exceptionally strong chemical inducer of these enzymes. Exposure of 3MP-ITC in HepG2C8 cells not only …
Number of citations: 22 academic.oup.com
YS Keum, PPJ Chang, JH Kwon, XL Yuan, W Li, L Hu… - Carcinogenesis, 2007 - Citeseer
… Here, we report that 3morpholinopropyl isothiocyanate (3MP-ITC) is an exceptionally strong chemical inducer of these enzymes. Exposure of 3MP-ITC in HepG2C8 cells not only …
Number of citations: 4 citeseerx.ist.psu.edu
A Prawan, CLL Saw, TO Khor, YS Keum, S Yu… - Chemico-biological …, 2009 - Elsevier
… Among the ITC analogs, tetrahydrofurfuryl isothiocyanate, methyl-3-isothiocyanatopropionate, 3-morpholinopropyl isothiocyanate and 3,4-methyelendioxybenzyl isothiocyanate showed …
Number of citations: 98 www.sciencedirect.com
JH Wu, G Batist - Biochimica et Biophysica Acta (BBA)-General Subjects, 2013 - Elsevier
… 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant …
Number of citations: 124 www.sciencedirect.com
F Ye, X Li, L Li, L Lyu, J Yuan, J Chen - Food and Chemical Toxicology, 2015 - Elsevier
Lead exerts severe adverse effects on the nervous system in which oxidative stress might mediate impairments. In this study, we focused on Nrf2, which has been identified to …
Number of citations: 45 www.sciencedirect.com
YJ Lee, HY Jeong, YB Kim, YJ Lee, SY Won… - Food and Chemical …, 2012 - Elsevier
The nuclear factor erythroid-derived 2 related factor 2 (Nrf2)/heme oxygenase (HO)-1 induction plays cytoprotective roles against oxidative injury, apoptosis, and anticancer therapy; …
Number of citations: 112 www.sciencedirect.com
PM Nguyen, MS Park, M Chow, JH Chang… - Toxicological …, 2010 - academic.oup.com
… 3-Morpholinopropyl isothiocyanate (3MP-ITC) was purchased from Alfa Aesar (Ward Hill, MA). Other cell culture reagents were purchased from Invitrogen (Carlsbad, CA). Fetal calf …
Number of citations: 43 academic.oup.com
Y Lu, X Wang, H Pu, Y Lin, D Li, SQ Liu… - Journal of Agricultural …, 2020 - ACS Publications
Moringin (rhamnobenzyl isothiocyanate) is a major bioactive compound in moringa seeds, which have been used as a healthy food. However, its bioactivity mechanisms are not well …
Number of citations: 6 pubs.acs.org
L Valgimigli, R Iori - Environmental and molecular mutagenesis, 2009 - Wiley Online Library
… 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant …
Number of citations: 122 onlinelibrary.wiley.com
MA Ali, SSM Soliman, K Bajou, A El-Keblawy… - Biocatalysis and …, 2022 - Elsevier
… The compounds significantly detected at low-stress conditions were 2−bromotetradecane, palmitic acid, stearic acid, 3−morpholinopropyl isothiocyanate, phosphoric acid, citric acid, …
Number of citations: 3 www.sciencedirect.com

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